Dopamine Transporter (DAT) Uptake Inhibition: N-Propylamphetamine vs. Amphetamine in Rat Brain Synaptosomes
In rat brain synaptosomes, N-propylamphetamine (PAL-424) inhibits dopamine uptake with an IC50 of 1,013 ± 101 nM, compared to amphetamine's IC50 of 8.7 ± 1.2 nM in the same assay system [1]. This represents a 116-fold lower potency for dopamine transporter blockade, and critically, N-propylamphetamine is functionally classified as a pure uptake inhibitor, whereas amphetamine acts predominantly as a dopamine releaser (substrate-type mechanism) [1]. The N-propyl substituent thus shifts the compound from the releaser category into the uptake inhibitor category—a qualitative mechanistic divergence that cannot be inferred from potency differences alone.
| Evidence Dimension | Dopamine transporter (DAT) uptake inhibition potency |
|---|---|
| Target Compound Data | IC50 = 1,013 ± 101 nM (PAL-424 / N-propylamphetamine) |
| Comparator Or Baseline | IC50 = 8.7 ± 1.2 nM (amphetamine); IC50 = 24.5 ± 2.1 nM (methamphetamine) |
| Quantified Difference | 116-fold less potent than amphetamine; 41-fold less potent than methamphetamine; categorized as uptake inhibitor, not releaser |
| Conditions | Rat brain synaptosomes; [3H]dopamine uptake inhibition assay; mean ± SD, n=3 in triplicate |
Why This Matters
For research protocols requiring a selective dopamine uptake inhibitor scaffold in the amphetamine class without confounding substrate-type releasing activity, N-propylamphetamine provides a mechanistically distinct tool that shorter N-alkyl analogs cannot substitute.
- [1] Reith, M.E.A., Blough, B.E., Hong, W.C., Jones, K.T., Schmitt, K.C., Baumann, M.H., Partilla, J.S., Rothman, R.B., Katz, J.L. Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter. Drug and Alcohol Dependence, 2015, 147, 1–19. Table 1: DA UI IC50 data for PAL-424 (1013 ± 101 nM), amphetamine (8.7 ± 1.2 nM), methamphetamine (24.5 ± 2.1 nM). View Source
